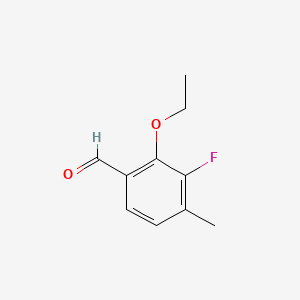![molecular formula C55H34N6 B14038246 4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple pyridine rings and a spirobi[fluorene] core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often include the use of metal (II) complexes and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
化学反应分析
Types of Reactions
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as electrocatalysis or biological interactions.
相似化合物的比较
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound used in the synthesis of metal (II) complexes.
Uniqueness
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is unique due to its spirobi[fluorene] core and multiple pyridine rings, which confer distinct structural and functional properties. This uniqueness makes it valuable in various scientific and industrial applications.
属性
分子式 |
C55H34N6 |
|---|---|
分子量 |
778.9 g/mol |
IUPAC 名称 |
4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C55H34N6/c1-3-15-43-39(13-1)40-14-2-4-16-44(40)55(43)45-29-35(37-31-51(47-17-5-9-25-56-47)60-52(32-37)48-18-6-10-26-57-48)21-23-41(45)42-24-22-36(30-46(42)55)38-33-53(49-19-7-11-27-58-49)61-54(34-38)50-20-8-12-28-59-50/h1-34H |
InChI 键 |
OSHFYQORBOSDBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8)C9=C4C=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


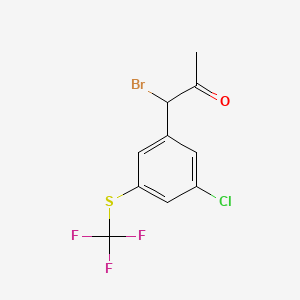
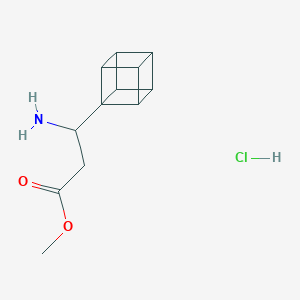
![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)


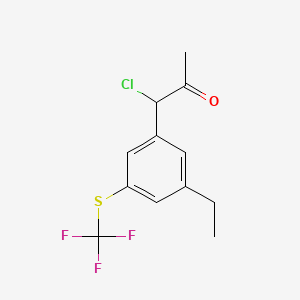
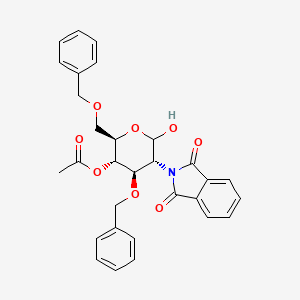
![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)
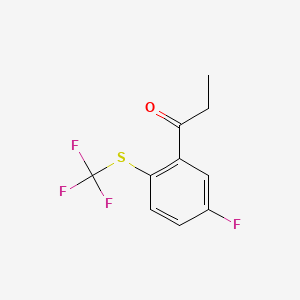
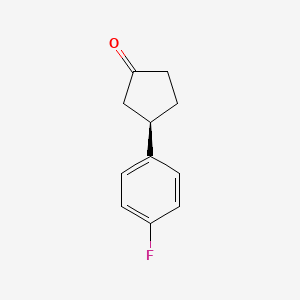
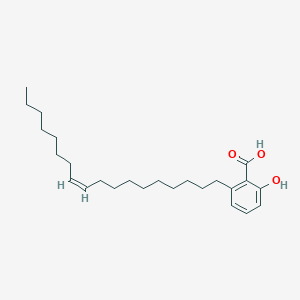
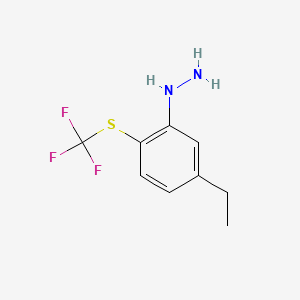
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
